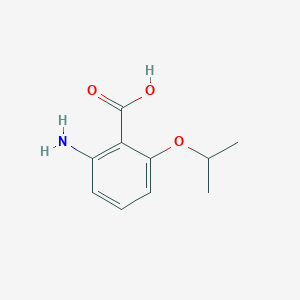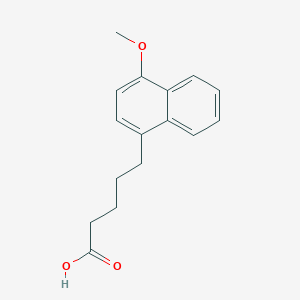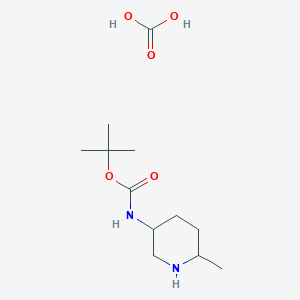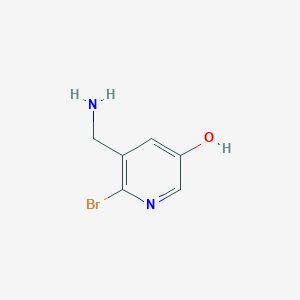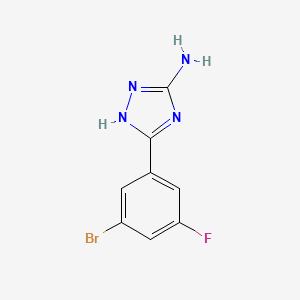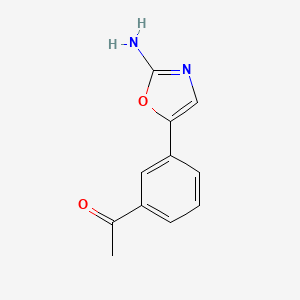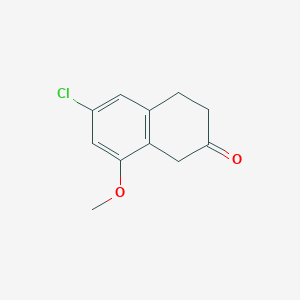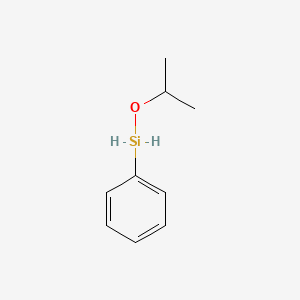
Phenyl(propan-2-yloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(propan-2-yloxy)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a propan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl(propan-2-yloxy)silane can be synthesized through a Grignard reaction involving phenylmagnesium bromide and a suitable silicon precursor such as silicon tetrachloride or silicon tetraethoxide. The reaction typically proceeds as follows:
Grignard Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl(propan-2-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various alkoxy or aryloxy silanes.
Wissenschaftliche Forschungsanwendungen
Phenyl(propan-2-yloxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Vergleich Mit ähnlichen Verbindungen
Phenyl(propan-2-yloxy)silane can be compared with other similar compounds such as:
Phenylsilane: Similar structure but lacks the propan-2-yloxy group, making it less versatile in certain reactions.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of a propan-2-yloxy group, leading to different reactivity and applications.
Uniqueness: this compound’s unique combination of a phenyl group and a propan-2-yloxy group provides it with distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C9H14OSi |
|---|---|
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
phenyl(propan-2-yloxy)silane |
InChI |
InChI=1S/C9H14OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,11H2,1-2H3 |
InChI-Schlüssel |
XYMAHMLQCLMTDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[SiH2]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


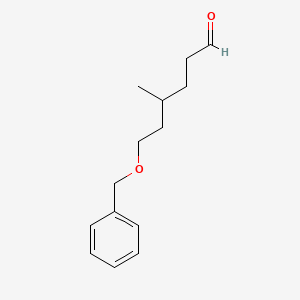
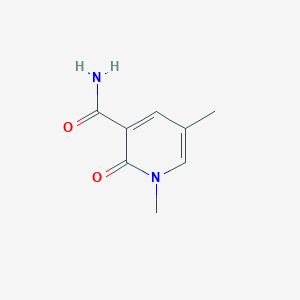
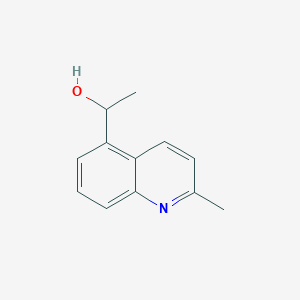
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/no-structure.png)
